molecular formula C10H15N3O4S B13318489 N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide

N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13318489
M. Wt: 273.31 g/mol
InChI Key: JMKXHMCPGHJSRV-UHFFFAOYSA-N
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Description

N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and a methylamino-propyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₅N₃O₄S, with a molecular weight of approximately 273.3 g/mol. The compound’s structure combines a sulfonamide backbone—a common motif in pharmaceuticals—with a nitro group (electron-withdrawing) and a methylamino-propyl side chain, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-[3-(methylamino)propyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-11-7-2-8-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,11-12H,2,7-8H2,1H3

InChI Key

JMKXHMCPGHJSRV-UHFFFAOYSA-N

Canonical SMILES

CNCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 4-Nitrobenzenesulfonyl chloride (1.0 equiv)
    • N-Methyl-1,3-propanediamine (1.05 equiv)
    • Base: Triethylamine (TEA, 2.2 equiv) or pyridine (4.58 mL per 40.6 mmol amine)
    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
  • Conditions :

    • Temperature: 0–25°C (exothermic reaction controlled via ice bath)
    • Reaction Time: 2–24 hours (monitored by TLC)
    • Workup:
      • Filter precipitated salts (e.g., triethylammonium chloride).
      • Concentrate filtrate under reduced pressure.
      • Purify via column chromatography (35% ethyl acetate/petroleum ether) or recrystallization (ethanol/water).
  • Yield : 74–93%, depending on stoichiometry and purification.

Alternative Methods and Optimizations

Solvent and Base Variations

Base Solvent Temperature Yield Source
Pyridine DCM 0°C → RT 82%
Triethylamine THF RT 78%
NaHCO₃ H₂O/DCM RT 68%
  • Key Insight : Pyridine in DCM at 0°C minimizes side reactions (e.g., over-sulfonylation).

Mechanistic Analysis

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The base abstracts a proton from the amine, generating a nucleophilic amine anion.
  • Nucleophilic Attack : The amine anion attacks the electrophilic sulfur in 4-nitrobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Side Reactions :

  • Over-sulfonylation if excess sulfonyl chloride is used.
  • Hydrolysis of sulfonyl chloride to sulfonic acid in aqueous conditions.

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons (δ 8.0–8.2 ppm, d, J = 8.5 Hz, 2H).
    • Methylamino group (δ 2.4 ppm, s, 3H).
  • IR (KBr) :
    • S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
    • NO₂ asymmetric stretch (~1520 cm⁻¹).

Industrial Scalability Considerations

Challenges and Solutions

Challenge Solution
Low solubility of intermediates Use polar aprotic solvents (DMF, DMSO).
Over-sulfonylation Strict stoichiometric control (1:1.05 ratio).
Purification difficulties Gradient column chromatography (petroleum ether → ethyl acetate).

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide can undergo reduction to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methylamino group can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Major Products:

    Reduction: Formation of N-[3-(Methylamino)propyl]-4-aminobenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

Chemistry: N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Industry: The compound is used in the production of dyes and pigments due to its ability to undergo various chemical modifications. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide with structurally analogous sulfonamides and amines from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications/Notes Reference
This compound C₁₀H₁₅N₃O₄S ~273.3 Para-nitro, methylamino-propyl Hypothetical pharmaceutical use -
N-(3-Aminopropyl)-4-nitrobenzenesulfonamide C₉H₁₃N₃O₄S 259.28 Para-nitro, aminopropyl Intermediate or impurity in synthesis
Alfuzosin Hydrochloride C₁₉H₂₇N₅O₄·HCl 425.9 Quinazolinyl, methylamino-propyl Alpha-1 blocker for BPH treatment
3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide C₉H₁₁FN₂O₂S 230.26 Meta-fluoro, cyclopropyl Unspecified, likely bioactive
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₂₀H₂₂N₂OS 338.47 Naphthalene, thiophene, methylamino Impurity in hormonal drugs

Key Observations

Fluorine’s electronegativity may improve metabolic stability but reduce solubility . Methylamino-propyl chains (target compound, Alfuzosin) are associated with improved membrane permeability and receptor binding. Alfuzosin’s quinazolinyl group further enhances alpha-adrenergic receptor specificity .

Functional Diversity Alfuzosin Hydrochloride exemplifies therapeutic sulfonamides, whereas surfactants like Lauryl Methylamino Propionates () demonstrate how similar side chains can serve non-pharmaceutical roles (e.g., antistatic agents) . The cyclopropyl substituent in ’s compound may confer steric hindrance, affecting binding pocket interactions compared to the target’s linear methylamino-propyl chain.

Synthetic and Analytical Relevance

  • Impurities such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) highlight the importance of rigorous analytical methods for sulfonamide derivatives in drug manufacturing .

Research Findings and Hypotheses

  • Pharmacological Potential: The target compound’s nitro group may confer antibacterial or antiproliferative properties, as seen in other nitro-aromatic drugs. However, the lack of a heterocyclic moiety (e.g., Alfuzosin’s quinazoline) could limit receptor targeting .
  • Solubility and Reactivity: The methylamino-propyl chain likely improves water solubility compared to purely aromatic sulfonamides. However, the nitro group may reduce bioavailability due to high crystallinity .
  • Comparative Toxicity : Fluorinated analogs () may exhibit lower toxicity profiles than nitro-substituted compounds, which can generate reactive metabolites .

Biological Activity

N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly noted for its antimicrobial and anti-inflammatory properties. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₃N₃O₄S
  • Molecular Weight : Approximately 273.31 g/mol
  • Functional Groups : Contains a sulfonamide group, a nitro group, and a methylamino propyl side chain which enhance its reactivity and biological interactions.

The presence of the sulfonamide moiety is crucial as it is known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity. Sulfonamides, in general, are recognized for their ability to inhibit the growth of various bacteria through competitive inhibition of the enzyme dihydropteroate synthase, which plays a critical role in folate metabolism .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Potential Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

  • Antimicrobial Therapy : Effective against a range of bacterial infections.
  • Cancer Treatment : Its structural similarity to other bioactive molecules suggests potential applications in oncology, particularly as a selective cytotoxic agent against hypoxic tumor cells .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various contexts:

  • Cytotoxicity Against Tumor Cells : A study reported that compounds similar to this compound demonstrated selective cytotoxicity towards hypoxic cancer cells, indicating potential as an anticancer agent .
  • In Vivo Studies : Despite promising in vitro results, animal studies have shown mixed outcomes regarding its efficacy as an anticancer agent. For instance, administration at high doses did not yield significant cytotoxic effects in tumor-bearing mice .

Q & A

Q. Table 1. Key Analytical Parameters

ParameterMethodConditions/ResultsReference
PurityHPLC99.5% (Area%)
LogPShake-flask1.8 ± 0.2
Thermal DecompositionTGAOnset: 205°C

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